(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone
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Description
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H25ClN6O and its molecular weight is 388.9. The purity is usually 95%.
BenchChem offers high-quality (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acetylcholinesterase Inhibitors
Compounds similar in structure have been designed and synthesized for their inhibitory activity towards acetylcholinesterase (AChE), a key enzyme involved in neurodegenerative diseases like Alzheimer's. For example, arylisoxazole‐phenylpiperazines have shown potent AChE inhibition, with specific compounds demonstrating significant activity and neuroprotectivity in cellular models. This research suggests potential applications of related compounds in neurodegenerative disease research and treatment (Saeedi et al., 2019).
Central Nervous System Receptors
Novel syntheses have produced ligands for central nervous system (CNS) receptors, indicating the importance of piperazine derivatives in interacting with CNS targets. Such findings highlight the potential therapeutic applications of similar compounds in treating CNS disorders (Beduerftig et al., 2001).
Antimicrobial and Anticancer Agents
Research into heterocyclic compounds derived from similar chemical structures has identified promising antimicrobial and anticancer activities. This suggests that compounds with related molecular frameworks might offer valuable contributions to the development of new therapeutic agents for treating infections and cancer (Hafez et al., 2016).
Molecular Docking and Antibacterial Activity
Studies on compounds with related structural features have also included molecular docking to predict interactions with biological targets and evaluate antibacterial activity. Such research underscores the utility of complex heterocyclic compounds in drug design and the development of new antibacterial agents (Patel et al., 2011).
properties
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O/c20-14-6-8-15(9-7-14)21-18-17(22-24-23-18)19(27)26-12-10-25(11-13-26)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAIAJSOJBBMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.